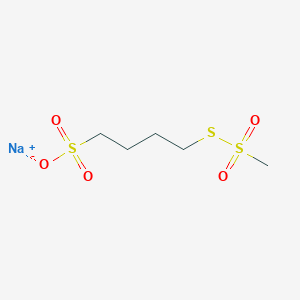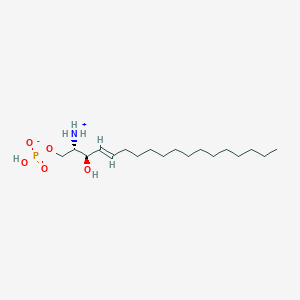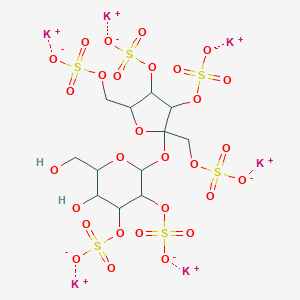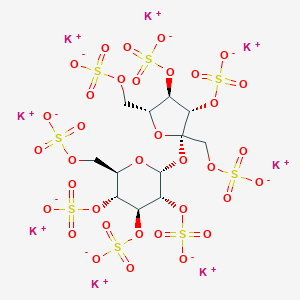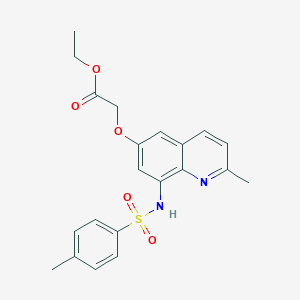
Zinkinethylester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Zinquin ethyl ester involves the reaction of 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline with ethyl bromoacetate, leading to the formation of ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate. The synthesis process showcases the specificity of the reactions involved in producing zinc(II)-specific fluorophores. Depending on the reaction conditions, this process can yield either the expected phenol or a mixture of the phenol and the corresponding 5-bromo derivative, highlighting the complexity and precision required in synthesizing such specific probes (Mahadevan et al., 1996).
Molecular Structure Analysis
Zinquin ethyl ester and its analogues demonstrate a significant shift in their UV/vis spectra upon forming complexes with zinc(II), indicating a bathochromic shift that signifies the formation of a fluorescent complex. The crystal structures of ethyl [5-ethoxycarbonylmethyl-2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate and its acid form have been elucidated, offering insights into the molecular interactions that enable specific binding to zinc(II) ions. These structural analyses are crucial for understanding how zinquin ethyl ester functions as a fluorescent probe for zinc(II) (Mahadevan et al., 1996).
Chemical Reactions and Properties
Zinquin ethyl ester's reactivity with zinc-proteome has been extensively studied, revealing that it forms adducts with Zn-proteins and can undergo ligand substitution, which is essential for its function as a zinc(II) sensor. This reactivity pattern across mammalian cell and tissue types indicates that zinquin ethyl ester interacts with micromolar concentrations of Zn(2+) bound as Zn-proteins, forming predominant ZQ-Zn-protein adducts characterized by a distinct fluorescence emission spectrum (Nowakowski & Petering, 2011).
Physical Properties Analysis
The fluorescent properties of zinquin ethyl ester and its derivatives in the absence and presence of zinc(II) highlight the compound's ability to form complexes with zinc(II), resulting in a bathochromic shift in their UV/vis spectra. This shift and the resulting fluorescence enhancement upon zinc(II) binding are crucial for its application as a zinc(II) sensor in biological studies. The analogues with isobutenyl and isobutyl side chains at the 2-position, for example, form fluorescent complexes with zinc(II), exhibiting stronger fluorescence than the parent compound, which is essential for detecting and visualizing zinc(II) in biological systems (Kimber et al., 2000).
Chemical Properties Analysis
The coordination and fluorescence of zinquin ethyl ester in ternary Zn2+ complexes have been studied, revealing the compound's specificity and selectivity for zinc(II) ions. Potentiometric studies of its coordination in Zn2+ ternary complexes demonstrate the formation of these complexes and the variation in fluorescence quantum yield as the coordination environment changes. This specificity and selectivity for zinc(II) over other metal ions are crucial for its application as an intracellular Zn2+ probe, allowing for the accurate detection and quantification of labile zinc in living cells (Hendrickson et al., 2003).
Wissenschaftliche Forschungsanwendungen
Nachweis von Zink in Zellen
ZEE ist ein membranpermeables Fluorophor . Es wird verwendet, um Zink in Zellen mithilfe von UV-Fluoreszenz nachzuweisen . Der Ester wird bei 368 nm angeregt und emittiert bei 490 nm .
Überwachung intrazellulärer Zinkkonzentrationen
ZEE kann verwendet werden, um die Veränderung der intrazellulären Konzentrationen von Zn2+ in Thymocyten und Hepatozyten zu überwachen . Dies ist besonders nützlich bei Studien zur zellulären Zinkhomöostase und ihrer Rolle in verschiedenen Zellfunktionen.
Kennzeichnung von Proteinen und Molekülen
Durch die Absorption von Licht bei bestimmten Wellenlängen und die Emission von Licht bei unterschiedlichen Wellenlängen dient ZEE als vielseitiges Werkzeug zum Kennzeichnen von Proteinen und Molekülen . Dies ermöglicht Studien zu ihrer Struktur und Funktion.
Verfolgung von Molekülen in biologischen Studien
ZEE dient als Fluoreszenzfarbstoff und zeichnet sich durch bemerkenswerte Helligkeit und Stabilität aus . Dies macht es ideal zum Kennzeichnen und Verfolgen von Molekülen in verschiedenen biologischen, biochemischen und physiologischen Studien.
Kompatibilität mit verschiedenen Zelltypen
ZEE zeigt Kompatibilität mit verschiedenen Zelltypen . Dies bietet Vorteile gegenüber alternativen Fluoreszenzfarbstoffen, was es zur bevorzugten Wahl für Studien mit mehreren Zelltypen macht.
Herstellung von Diagnostika
ZEE wird bei der Herstellung von Diagnostika verwendet . Seine Fähigkeit, in Gegenwart von Zink zu binden und zu fluoreszieren, macht es zu einem wertvollen Werkzeug bei der Entwicklung von Assays zum Nachweis von Zink.
Hämatologie und Histologie
ZEE wird auch in der Hämatologie und Histologie verwendet . Seine Fluoreszenzeigenschaften können genutzt werden, um die Verteilung und Rolle von Zink in verschiedenen Geweben zu visualisieren und zu untersuchen.
Wirkmechanismus
Target of Action
Zinquin Ethyl Ester is primarily targeted towards zinc ions (Zn2+) in the cytosol of cells . Zinc is an essential micronutrient that plays crucial roles in numerous biological processes, including enzymatic function, protein structure, and cellular signaling .
Mode of Action
Zinquin Ethyl Ester is a quinolone-based fluorescent probe that is lipophilic and zinc-sensitive . It penetrates cell membranes and, once inside the cell, it interacts with Zn2+ in the presence of Ca2+ and Mg2+ to produce blue fluorescence . This fluorescence, which is excited at 368nm and emits at 490nm, allows for the detection and monitoring of changes in intracellular concentrations of Zn2+ .
Pharmacokinetics
The pharmacokinetics of Zinquin Ethyl Ester involve its absorption, distribution, metabolism, and excretion (ADME). Upon entering cells, Zinquin Ethyl Ester is hydrolyzed by cytosolic esterases into Zinquin, which carries a negative charge . This prevents its efflux across the plasma membrane, thereby enhancing its bioavailability within the cell .
Result of Action
The primary result of Zinquin Ethyl Ester’s action is the detection and monitoring of intracellular Zn2+ concentrations . By producing a blue fluorescence upon binding to Zn2+, it allows for the visualization of Zn2+ in cells . This can be particularly useful in research settings, where understanding the role of zinc in cellular processes is of interest.
Action Environment
The action of Zinquin Ethyl Ester can be influenced by various environmental factors. For instance, the presence of other divalent cations such as Ca2+ and Mg2+ is necessary for the compound to bind to Zn2+ and produce fluorescence . Additionally, the compound’s ability to penetrate cell membranes and remain within cells can be affected by factors such as the lipid composition of the cell membrane and the activity of esterases
Eigenschaften
IUPAC Name |
ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASTCXJTDRDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171164 | |
| Record name | Zinquin ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181530-09-6 | |
| Record name | Zinquin ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinquin ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINQUIN ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)





